EMD638683, chemically known as N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide, is a potent and selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1) [, , , ]. This compound serves as a valuable tool in scientific research to investigate the role of SGK1 in various physiological and pathological processes [, , , , , , , , , , , , , , , , , , ].
EMD638683 was developed as part of research aimed at targeting the SGK signaling pathway. It belongs to a class of compounds known as kinase inhibitors, specifically designed to selectively inhibit SGK1 while showing minimal effects on other kinases . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
The synthesis of EMD638683 involves multi-step organic synthesis techniques typical for small molecule drug development. Although specific synthetic routes are proprietary, the general approach includes:
The synthesis process is optimized for yield and purity, ensuring that the final compound meets the necessary standards for pharmacological evaluation .
EMD638683 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on SGK1. The molecular formula is C₁₄H₁₈N₄O₂S, and it features a sulfonamide group, which is essential for its biological activity.
EMD638683 primarily functions through competitive inhibition of SGK1. The compound binds to the ATP-binding site of SGK1, preventing substrate phosphorylation. In vitro studies have demonstrated that EMD638683 effectively inhibits SGK1 activity at concentrations as low as 1 μM .
The mechanism of action of EMD638683 centers around its role as an SGK1 inhibitor. By inhibiting SGK1, EMD638683 disrupts several key signaling pathways associated with cancer cell proliferation and survival:
EMD638683 has several promising applications in scientific research:
The development of EMD638683 emerged from efforts to target SGK1-mediated sodium retention in metabolic syndrome. Early studies identified SGK1 as a central node in insulin- and aldosterone-induced renal sodium reabsorption, driving salt-sensitive hypertension in hyperinsulinemic models [2]. Prior SGK1 inhibitors lacked isoform specificity or in vivo efficacy, prompting high-throughput screening campaigns that culminated in EMD638683’s identification [4] [8].
Key milestones include:
Table 1: Evolution of Key SGK1 Inhibitors
Compound | IC₅₀ (SGK1) | Selectivity Profile | Development Stage |
---|---|---|---|
EMD638683 | 3 µM | SGK2/SGK3 moderate; kinase-sparse | Preclinical |
GSK650394 | 62 nM | Moderate AMPK inhibition | Preclinical |
SI113 | 0.28 µM | Targets SGK1/2; active in glioblastoma | Preclinical |
Refs: [5] [8] |
Structural Features
EMD638683 contains a benzohydrazide core with difluorophenyl and hydroxyacetyl moieties, enabling ATP-competitive inhibition. X-ray crystallography confirms its binding to SGK1’s kinase domain, where it stabilizes the inactive conformation by disrupting hydrophobic motif phosphorylation (Ser422) and kinase domain activation (Thr256) [4] [5] [8].
Mechanism of Action
Table 2: Inhibition Profiles of SGK Isoforms by EMD638683
Isoform | % Inhibition (1 µM) | Biological Role |
---|---|---|
SGK1 | 85% | Na⁺ homeostasis, cell survival |
SGK2 | 71% | Insulin signaling |
SGK3 | 75% | Endosomal trafficking |
Refs: [4] [9] |
Hypertension and Metabolic Syndrome
SGK1 links hyperinsulinemia to salt-sensitive hypertension by enhancing renal tubular Na⁺ reabsorption via epithelial sodium channels (ENaC). EMD638683 disrupts this by:
Cancer Progression
SGK1 overexpression in tumors promotes survival under stress (e.g., hypoxia, chemotherapy):
Cardiac and Renal Fibrosis
SGK1 activation by aldosterone upregulates profibrotic mediators (TGF-β, CTGF). EMD638683 mitigates:
Table 3: Key Pathophysiological Effects of EMD638683 in Disease Models
Disease Context | Model | EMD638683 Effect | Mechanistic Insight |
---|---|---|---|
Salt-sensitive hypertension | Fructose/saline mice | ↓ Systolic BP by 21% (p<0.05) | Blocks renal ENaC retention |
Colon carcinogenesis | AOM-treated mice | ↓ Tumor count by 40%; ↓ colon weight 25% | Enhances radiation-induced apoptosis |
Pulmonary hypertension | MCT-induced rats | ↓ RVSP (15.8 vs. 28.2 mmHg; p<0.05) | Attenuates vascular remodeling |
Refs: [1] [2] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7